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molecular formula C11H10O3S B8528952 (4-Cyclopropylsulfanylphenyl)oxoacetic acid

(4-Cyclopropylsulfanylphenyl)oxoacetic acid

Cat. No. B8528952
M. Wt: 222.26 g/mol
InChI Key: XLULWLRVYSRNCI-UHFFFAOYSA-N
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Patent
US07745491B2

Procedure details

Hydrazine hydrate (14.19 g, 283.5 mmol) was cooled to −50° C. and (4-cyclopropylsulfanylphenyl)oxoacetic acid (Preparation 1, 12.6 g, 56.7 mmol) added in one portion. The vigorously-stirred slurry was warmed firstly to room temperature and then at 80° C. for 5 min. Solid KOH (8.76 g, 156.5 mmol) was added in four equal portions and the resulting solution heated at 100° C. for 20 h. On cooling to room temperature, water (25 ml) was added and the aqueous phase washed with Et2O (20 ml). The ethereal phase was itself washed with water (2×15 ml) and sufficient concentrated HCl added to the combined aqueous phases to adjust the pH to 1. The resulting precipitate was then extracted into EtOAc (2×300 ml) and the combined organic phases washed with water (3×100 ml), brine (200 ml) then dried (MgSO4). Evaporation of the solvent afforded the title compound: m/z (ES−)=207.1 [M−H+]−.
Quantity
14.19 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Name
Quantity
8.76 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.NN.[CH:4]1([S:7][C:8]2[CH:13]=[CH:12][C:11]([C:14](=O)[C:15]([OH:17])=[O:16])=[CH:10][CH:9]=2)[CH2:6][CH2:5]1.[OH-].[K+]>O>[CH:4]1([S:7][C:8]2[CH:13]=[CH:12][C:11]([CH2:14][C:15]([OH:17])=[O:16])=[CH:10][CH:9]=2)[CH2:5][CH2:6]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
14.19 g
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
12.6 g
Type
reactant
Smiles
C1(CC1)SC1=CC=C(C=C1)C(C(=O)O)=O
Step Three
Name
Quantity
8.76 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution heated at 100° C. for 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling to room temperature
WASH
Type
WASH
Details
the aqueous phase washed with Et2O (20 ml)
WASH
Type
WASH
Details
washed with water (2×15 ml) and sufficient concentrated HCl
ADDITION
Type
ADDITION
Details
added to the combined aqueous phases
EXTRACTION
Type
EXTRACTION
Details
The resulting precipitate was then extracted into EtOAc (2×300 ml)
WASH
Type
WASH
Details
the combined organic phases washed with water (3×100 ml), brine (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(CC1)SC1=CC=C(C=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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